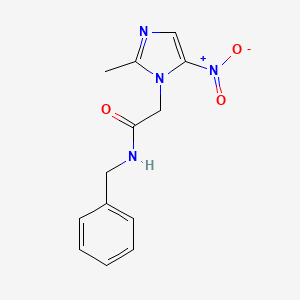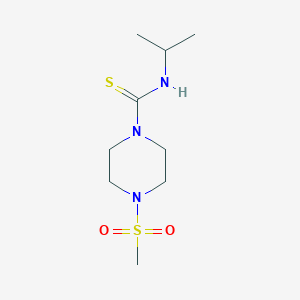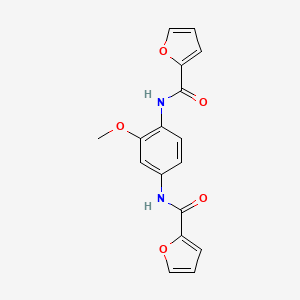![molecular formula C15H16O3 B5789142 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In
作用机制
The mechanism of action of 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is complex and involves multiple pathways. One of the major mechanisms is its ability to scavenge free radicals and reduce oxidative stress. 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also inhibits the activity of pro-inflammatory cytokines and enzymes, reducing inflammation. In addition, 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to induce apoptosis in cancer cells, preventing their growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has several biochemical and physiological effects. It has been shown to improve lipid metabolism, reducing the levels of cholesterol and triglycerides in the blood. 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also has a protective effect on the liver, reducing the risk of liver damage caused by toxins. Furthermore, 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects, reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Moreover, it has low toxicity and is generally safe for use in laboratory studies. However, one of the limitations of 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is its low solubility in water, which may affect its bioavailability and absorption in the body.
未来方向
There are several future directions for research on 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, particularly in the treatment of chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Furthermore, there is a need for further studies to elucidate the mechanism of action of 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one and its effects on different cell types and tissues.
合成方法
4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is commonly synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin, which can be further purified using various chromatographic techniques. Other methods of synthesis include the use of microbial and enzymatic processes, which have been shown to produce high yields of pure 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one.
科学研究应用
4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. Its antioxidant properties have been shown to protect against oxidative stress-induced damage, which is implicated in many chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma. Moreover, studies have suggested that 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one may have anticancer properties, inhibiting the growth and proliferation of cancer cells.
属性
IUPAC Name |
4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)6-7-17-12-4-5-13-11(3)8-15(16)18-14(13)9-12/h4-6,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVMLVDKAOJOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)


![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)
![N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5789103.png)
![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)


![N-[3-(3,3-dichloro-2-propen-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5789122.png)
![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)


![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)